9h-Carbazole-3,6-dicarboxylic acid

Catalog No.
S3339648
CAS No.
3215-41-6
M.F
C14H9NO4
M. Wt
255.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9h-Carbazole-3,6-dicarboxylic acid

CAS Number

3215-41-6

Product Name

9h-Carbazole-3,6-dicarboxylic acid

IUPAC Name

9H-carbazole-3,6-dicarboxylic acid

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

InChI

InChI=1S/C14H9NO4/c16-13(17)7-1-3-11-9(5-7)10-6-8(14(18)19)2-4-12(10)15-11/h1-6,15H,(H,16,17)(H,18,19)

InChI Key

KYVPCCXYGLXHDE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2)C=CC(=C3)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2)C=CC(=C3)C(=O)O

9H-Carbazole-3,6-dicarboxylic acid is an organic compound belonging to the carbazole class, characterized by a unique fused-ring structure. It features a tricyclic system comprising two benzene rings fused with a central nitrogen-containing pyridine ring. The compound has two carboxylic acid groups attached at the 3 and 6 positions of the carbazole core, providing it with interesting functionalities due to its aromatic character and acidic nature .

This compound is primarily synthesized in research laboratories and serves as a potential intermediate for various functional materials. Its structural attributes make it suitable for applications in polymers, optoelectronic devices, and sensors.

Synthesis and Properties

Potential Applications

Scientific studies have explored potential applications for 9H-Carbazole-3,6-dicarboxylic acid. Here are two areas of investigation:

  • Organic Light-Emitting Diodes (OLEDs)

    Researchers have investigated the use of 9H-Carbazole-3,6-dicarboxylic acid derivatives in OLEDs. The rationale is that the incorporation of the carbazole unit, a well-known building block for OLED materials, along with carboxylic acid groups, could contribute to desirable properties for OLED applications [].

  • Metal-Organic Frameworks (MOFs)

    Another area of exploration involves the use of 9H-Carbazole-3,6-dicarboxylic acid as a ligand for the construction of MOFs. MOFs are porous materials with potential applications in gas storage and separation. Studies suggest that 9H-Carbazole-3,6-dicarboxylic acid can be used to create MOFs with specific pore sizes and functionalities [].

The synthesis of 9H-Carbazole-3,6-dicarboxylic acid typically involves the oxidation of 9H-Carbazole-3,6-dicarbonitrile using strong acids. An alternative method includes treating the dinitrile with an aqueous base in the presence of copper iodide, which yields the desired acid after a workup process. The balanced chemical equation for this reaction can be summarized as follows:

9H Carbazole 3 6 dicarbonitrile+H2OCuI9H Carbazole 3 6 dicarboxylic acid\text{9H Carbazole 3 6 dicarbonitrile}+\text{H}_2\text{O}\xrightarrow{\text{CuI}}\text{9H Carbazole 3 6 dicarboxylic acid}

This reaction highlights the versatility of 9H-Carbazole-3,6-dicarboxylic acid as a building block in organic synthesis .

Research has indicated that 9H-Carbazole-3,6-dicarboxylic acid and its derivatives exhibit various biological activities. These include potential anti-cancer properties and applications in drug design due to their ability to interact with biological targets effectively. The presence of the nitrogen atom within its structure enhances its binding capabilities with biological molecules, making it a subject of interest in pharmacological studies.

The synthesis methods for 9H-Carbazole-3,6-dicarboxylic acid can be categorized as follows:

  • Oxidation of Dicarbonitrile: This method uses strong acids to oxidize 9H-Carbazole-3,6-dicarbonitrile.
  • Aqueous Base Treatment: In this approach, the dinitrile is treated with an aqueous base and copper iodide to yield the dicarboxylic acid.
  • Novel Synthetic Routes: Recent studies have reported high-yielding preparatory routes that do not rely on pyrophoric reagents or transition metal catalysts .

These methods underscore the compound's accessibility for research and industrial applications.

9H-Carbazole-3,6-dicarboxylic acid has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Its incorporation into OLED materials is being explored due to its favorable electronic properties.
  • Metal-Organic Frameworks (MOFs): The compound serves as a ligand for constructing MOFs, which have potential uses in gas storage and separation technologies.
  • Polymer Chemistry: It acts as a building block for developing novel polymers with tailored properties .

Studies on the interactions of 9H-Carbazole-3,6-dicarboxylic acid with various metals have shown promising results in forming coordination compounds. These interactions are significant for applications in catalysis and materials science. The ligand's ability to form stable complexes enhances its utility in creating functional materials with specific properties .

Several compounds share structural similarities with 9H-Carbazole-3,6-dicarboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
9H-Carbazole-2,7-dicarboxylic acidSimilar carbazole core but different carboxyl positionsUsed in constructing zinc(II) coordination polymers
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acidContains an additional phenyl groupEnhances solubility and functional diversity
9H-Carbazole-3-carboxylic acidSingle carboxyl group attachedSimpler structure; less versatile

The uniqueness of 9H-Carbazole-3,6-dicarboxylic acid lies in its dual carboxylic functionalities at specific positions on the carbazole framework, allowing for diverse applications in organic synthesis and material science .

XLogP3

2.4

Other CAS

3215-41-6

Wikipedia

9h-carbazole-3,6-dicarboxylic acid

Dates

Modify: 2023-08-19
Li et al. Bridging-ligand-substitution strategy for the preparation of metal-organic polyhedra. Nature Chemistry, doi: 10.1038/nchem.803, published online 22 August 2010 http://www.nature.com/nchem

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